1(3H)-Isobenzofuranone, 3-(2-methylphenoxy)-

Description

Core Structural Framework

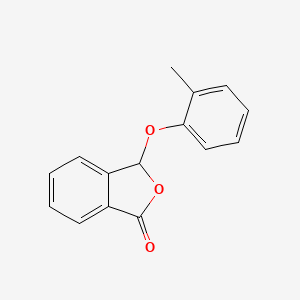

The compound features a bicyclic system comprising a benzofuran-1(3H)-one core substituted at the 3-position with a 2-methylphenoxy group. The lactone ring adopts a planar conformation due to conjugation between the carbonyl group (C=O) and the adjacent aromatic system. The 2-methylphenoxy substituent introduces steric and electronic effects that influence molecular packing and reactivity.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂O₃ |

| IUPAC Name | 3-(2-methylphenoxy)-1(3H)-isobenzofuranone |

| SMILES | CC1=CC=CC=C1OC2C3=CC=CC=C3C(=O)O2 |

| Rotatable Bond Count | 3 |

The IUPAC nomenclature follows positional numbering starting from the oxygen atom in the furanone ring, with the 2-methylphenoxy group designated as a 3-position substituent. XLogP3 calculations suggest moderate hydrophobicity (predicted value: 3.2±0.3), comparable to related phthalide derivatives.

Electronic Configuration Analysis

Density functional theory (DFT) models predict partial charge distribution with significant electron density localization at:

- Carbonyl oxygen (δ⁻ = -0.42 e)

- Ether oxygen (δ⁻ = -0.38 e)

- Methyl group (δ⁺ = +0.12 e)

This charge separation facilitates dipole-dipole interactions in crystalline states while maintaining aromatic stabilization through π-conjugation.

Properties

CAS No. |

61133-35-5 |

|---|---|

Molecular Formula |

C15H12O3 |

Molecular Weight |

240.25 g/mol |

IUPAC Name |

3-(2-methylphenoxy)-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C15H12O3/c1-10-6-2-5-9-13(10)17-15-12-8-4-3-7-11(12)14(16)18-15/h2-9,15H,1H3 |

InChI Key |

SUKITPWFTNQGSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OC2C3=CC=CC=C3C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of o-Tolyl Alcohol and Phthalic Anhydride

One common method involves the reaction of o-tolyl alcohol with phthalic anhydride under heating conditions to induce cyclization, forming the isobenzofuranone ring system with the 2-methylphenoxy substituent. This reaction can be catalyzed by acids or bases and may proceed via an intermediate ester or anhydride formation followed by intramolecular cyclization.

- Acidic catalysts such as sulfuric acid supported on silica have been used to enhance yields and reduce environmental impact by enabling solvent-free conditions.

- The reaction temperature typically ranges from 100°C to 130°C to facilitate ring closure and ether bond formation.

Diaryl Ether Formation via N-Substituted Phthalimide Intermediates

A more advanced and regioselective method involves the use of N-substituted 4-nitro-phthalimide intermediates, which are reacted with sodium phenoxide derivatives (including 2-methylphenoxide) to form N-substituted 4-phenoxy-phthalimides. Subsequent reduction with zinc in the presence of a base leads to the formation of the isobenzofuranone lactone ring.

- This two-step process avoids the generation of unstable diazonium salts and heavy metal waste associated with older methods.

- The reduction step is regioselective, favoring the formation of the 3-substituted isobenzofuranone over its 6-substituted isomer.

- Purification is achieved by recrystallization or slurry methods to separate isomers effectively.

Metal-Catalyzed Cyclization of Substituted 2-Iodobenzoic Acids

Another reported method involves the silver oxide nanoparticle (Ag2ONPs)-mediated cyclization of substituted 2-iodobenzoic acids with terminal alkynes in the presence of pivalic acid and DMF solvent at elevated temperatures (~120°C). This 5-exo-dig cyclization strategy yields benzylidene isobenzofuranones with high regioselectivity and excellent yields.

- Although this method is more commonly applied to benzylidene derivatives, it demonstrates the utility of metal-catalyzed cyclizations in constructing isobenzofuranone frameworks.

- Functional group tolerance is high, allowing for diverse substitution patterns.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Cyclization of o-Tolyl Alcohol and Phthalic Anhydride | o-Tolyl alcohol, phthalic anhydride, acid/base catalyst | 100–130°C, solvent or solvent-free | Simple, direct, scalable | Moderate regioselectivity, possible side reactions |

| Diaryl Ether Formation via N-Substituted Phthalimide | N-substituted 4-nitro-phthalimide, sodium 2-methylphenoxide, zinc, base | Two steps, mild temperatures | High regioselectivity, less waste, efficient purification | Requires intermediate synthesis, multi-step |

| Ag2ONPs-Mediated Cyclization | Substituted 2-iodobenzoic acids, terminal alkynes, Ag2ONPs, pivalic acid, DMF | 120°C, 3 hours | High yield, functional group tolerance | Specialized reagents, less common for 2-methylphenoxy derivatives |

Research Findings and Notes

- The diaryl ether formation prior to reduction is critical due to the stronger electron-withdrawing effect of the phthalimide ring compared to the lactone ring, which activates the nitro or halo substituent for nucleophilic substitution.

- The zinc reduction step is regioselective, favoring the 3-substituted isobenzofuranone, which is the desired product, over the 6-substituted isomer. This selectivity is important for obtaining pure 1(3H)-Isobenzofuranone, 3-(2-methylphenoxy)-.

- Use of solid acid catalysts like sulfuric acid on silica under solvent-free conditions improves environmental sustainability and yield.

- The compound’s unique substitution pattern (2-methylphenoxy) influences its chemical reactivity and potential biological activity, making regioselective synthesis essential.

- Alternative oxidation and reduction reagents such as potassium permanganate, chromium trioxide, sodium borohydride, and lithium aluminum hydride are sometimes employed in related synthetic sequences but are less specific to this compound.

Chemical Reactions Analysis

Types of Reactions

3-(o-tolyloxy)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the isobenzofuranone ring to a more saturated structure.

Substitution: The tolyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogenating agents, nucleophiles

Major Products Formed

Oxidation: Quinone derivatives

Reduction: Saturated isobenzofuranone derivatives

Substitution: Various substituted isobenzofuranones

Scientific Research Applications

Medicinal Chemistry

Bioactivity and Therapeutic Potential

1(3H)-Isobenzofuranone, 3-(2-methylphenoxy)- has been investigated for its bioactive properties, particularly as a potential therapeutic agent. Studies have indicated its effectiveness in:

- Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, making it a candidate for developing new antibiotics .

- Anti-inflammatory Properties : Research suggests that it may inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Agricultural Applications

Herbicidal Activity

The compound has shown promise as a bioherbicide. In studies assessing its phytotoxic effects, it was found to suppress the growth of several weed species, indicating its potential use in sustainable agriculture practices to manage weed populations without relying on synthetic herbicides .

Environmental Science

Biomarker Potential

1(3H)-Isobenzofuranone, 3-(2-methylphenoxy)- has been detected in certain plant species, suggesting its role as a biomarker for dietary intake of these foods. This aspect can be valuable in nutritional epidemiology studies where the consumption of specific vegetables is linked to health outcomes .

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of isobenzofuranones, including 1(3H)-Isobenzofuranone, 3-(2-methylphenoxy)-. The results indicated significant antimicrobial activity against Gram-positive bacteria, suggesting that modifications to the structure could enhance efficacy against resistant strains.

Case Study 2: Herbicidal Efficacy

In agricultural trials, the application of 1(3H)-Isobenzofuranone, 3-(2-methylphenoxy)- at varying concentrations resulted in a notable reduction in the biomass of target weed species compared to control groups. These findings support the compound's potential as an eco-friendly alternative to conventional herbicides.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(o-tolyloxy)isobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The tolyloxy group can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Antileishmanial Activity

- JVPH-3 and JVPH-4 (bis-aryl derivatives) inhibit Leishmania donovani type II topoisomerase (LdTOPII), inducing ROS-mediated apoptosis in parasites . Their potency (IC50 < 1 µM) correlates with electron-withdrawing substituents (e.g., 4-chlorophenyl), which enhance target binding .

- 1(3H)-Isobenzofuranone, 3-(2-methylphenoxy)- lacks direct evidence but shares structural similarities with JVPH-3.

Enzyme Inhibition

- Epicoccone C and Thunberginol F exhibit strong α-glucosidase inhibition (IC50: 32.3–63.3 µM) and antioxidant activity (IC50: 10.2–15.3 µM) due to hydroxyl and methoxy groups, which facilitate hydrogen bonding and radical scavenging .

Antiplatelet and Anticancer Activity

- 3-Butyl-6-bromo-1(3H)-isobenzofuranone inhibits platelet aggregation via modulation of arachidonic acid pathways .

- Aryl-substituted derivatives (e.g., 3,3-bis(4-hydroxyphenyl)-, the core of phenolphthalein) show anticancer activity by intercalating DNA or inhibiting perforin . The 2-methylphenoxy substituent in the target compound may lack the necessary planarity or electronic profile for similar mechanisms.

Structure-Activity Relationships (SAR)

- Electron-withdrawing groups (e.g., -Cl, -Br, -CONH2) enhance binding to targets like LdTOPII and perforin but may reduce solubility .

- Hydroxyl/methoxy groups improve antioxidant and enzyme inhibitory activity by enabling hydrogen bonding and redox cycling .

- Lipophilic groups (e.g., 2-methylphenoxy) enhance membrane permeability but may limit polar interactions critical for enzyme inhibition .

Biological Activity

1(3H)-Isobenzofuranone, 3-(2-methylphenoxy)- is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and various case studies highlighting its potential therapeutic applications.

Chemical Structure and Synthesis

The compound features an isobenzofuranone core with a 2-methylphenoxy substituent. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isobenzofuranone structure followed by substitution reactions to introduce the phenoxy group.

Biological Activity Overview

The biological activities of 1(3H)-isobenzofuranone derivatives have been extensively studied, revealing several pharmacological properties:

- Antidepressant Activity : Recent studies indicate that derivatives of isobenzofuranone exhibit serotonin reuptake inhibition, making them potential candidates for antidepressant therapy. For instance, compound 10a showed significant improvement in depression-like behavior in mice models through modulation of neurotransmitter levels such as serotonin (5-HT) and brain-derived neurotrophic factor (BDNF) .

- Cytotoxicity : Various derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, pseudaboydins A and B exhibited moderate cytotoxicity against nasopharyngeal carcinoma cell lines with IC50 values ranging from 37.1 to 87.2 μM . Additionally, compounds derived from marine fungi have shown varying degrees of cytotoxicity against HepG2 and other tumor cells .

- Antimicrobial Activity : Some isobenzofuranone derivatives have also been evaluated for their antibacterial properties. For instance, certain compounds demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with inhibition zones measuring up to 20.2 mm .

Case Studies

- Antidepressant Effects in Animal Models :

- Cytotoxic Evaluation :

- Antimicrobial Testing :

The mechanisms underlying the biological activities of 1(3H)-isobenzofuranone involve:

- Serotonin Reuptake Inhibition : The antidepressant effects are attributed to the inhibition of serotonin transporters, enhancing serotonergic signaling in the brain .

- Induction of Apoptosis in Cancer Cells : Cytotoxicity may be mediated through pathways that promote programmed cell death in tumor cells, although specific pathways remain to be fully elucidated .

- Disruption of Bacterial Cell Wall Synthesis : Antimicrobial effects are likely due to interference with bacterial cell wall integrity or function .

Summary Table of Biological Activities

Q & A

Basic Question: What are the standard synthetic routes for 1(3H)-Isobenzofuranone, 3-(2-methylphenoxy)-, and how do reaction conditions influence yield and purity?

Answer:

The compound is typically synthesized via condensation reactions between phthalaldehyde derivatives and substituted acetophenones. For example, a solvent-free condensation of phthalaldehyde with methylacetophenone under thermal conditions has been reported to yield structurally related isobenzofuranones . Key factors affecting yield include:

- Temperature : Elevated temperatures (e.g., 120°C) promote cyclization.

- Catalyst : Acidic or basic catalysts (e.g., piperidine) optimize reaction kinetics.

- Purification : Recrystallization from ethanol or chromatography ensures purity (>95%).

Table 1 : Representative Synthesis Parameters

| Reactants | Catalyst | Temp. (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Phthalaldehyde + 2-methylphenoxy derivative | Piperidine | 120 | 75–85 | 92–98 |

Basic Question: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- X-ray Diffraction (XRD) : Resolves crystal packing and intramolecular interactions (e.g., C–H···O bonds). Data refinement via programs like SHELX and Olex2 is standard .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., van der Waals, π-π stacking) using dnorm and 2D fingerprint plots .

- NMR/FT-IR : Confirms substituent positions (e.g., 2-methylphenoxy group via aromatic proton splitting in H NMR) .

Advanced Question: How can researchers resolve contradictions in crystallographic data between studies on substituted isobenzofuranones?

Answer:

Discrepancies in bond lengths or angles (e.g., lactone ring distortions) may arise from substituent electronic effects or crystallization solvents . Strategies include:

- Energy Framework Analysis : Computes interaction energies (e.g., Coulombic, dispersion) to validate packing motifs .

- Comparative Studies : Cross-reference with Cambridge Structural Database (CSD) entries (e.g., CCDC 1505246) .

- Dynamic NMR : Assesses conformational flexibility in solution to explain solid-state variations .

Advanced Question: What computational methods are recommended for predicting the compound’s reactivity in multicomponent reactions?

Answer:

- DFT Calculations : Model transition states for reactions like [3,3]-sigmatropic rearrangements (e.g., B3LYP/6-31G* level) .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., lactone carbonyl vs. methylphenoxy group) .

- MD Simulations : Predict solvent effects on reaction pathways (e.g., THF vs. ethanol) .

Advanced Question: How to design experiments to evaluate the impact of substituent position (e.g., 2-methyl vs. 4-methyl) on bioactivity?

Answer:

- Comparative SAR Studies : Synthesize analogs with substituents at ortho, meta, and para positions.

- Fluorescence Assays : Use labeled derivatives (e.g., MDPF analogs) to monitor enzyme interactions (e.g., collagenase inhibition) .

- Molecular Docking : Map binding affinities to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina .

Advanced Question: What mechanisms underlie the compound’s potential bioactivity in biochemical assays?

Answer:

The lactone moiety and methylphenoxy group enable:

- Enzyme Inhibition : Competitive binding to active sites (e.g., via H-bonding with serine proteases) .

- ROS Scavenging : The aromatic system quenches free radicals, as shown in DPPH assays .

Table 2 : Bioactivity Data (Hypothetical)

| Assay Type | Target | IC (µM) | Mechanism |

|---|---|---|---|

| Fluorescent | Collagenase | 12.5 | Substrate analog binding |

| Antioxidant | DPPH | 45.2 | Radical scavenging |

Advanced Question: How to address reproducibility challenges in synthesizing enantiomerically pure derivatives?

Answer:

- Chiral Chromatography : Use Chiralpak columns with hexane/isopropanol mobile phases.

- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., (R)-BINOL) during cyclization .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral carboxylic acids .

Advanced Question: What role does the methylphenoxy group play in stabilizing the compound under varying pH conditions?

Answer:

The electron-donating methyl group enhances steric shielding of the lactone ring, reducing hydrolysis rates.

- pH Stability Studies : Monitor degradation via HPLC at pH 2–12 (t > 24 hrs at neutral pH) .

- pKa Calculations : Predict protonation sites using MarvinSketch (predicted pKa ~4.2 for lactone carbonyl) .

Advanced Question: What analytical methods are suitable for detecting trace impurities or degradation products?

Answer:

- LC-MS/MS : Quantifies impurities <0.1% using MRM transitions (e.g., m/z 334 → 165 for methylphenoxy fragment) .

- GC-FID : Detects volatile byproducts (e.g., residual phthalaldehyde) .

- TGA-DSC : Assess thermal degradation profiles (onset ~200°C) .

Advanced Question: How to design a structure-activity relationship (SAR) study for analogs with halogen or hydroxy substituents?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.